ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 853317-99-4
VCID: VC16036798
InChI: InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3
SMILES:
Molecular Formula: C30H28N2O4
Molecular Weight: 480.6 g/mol

ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

CAS No.: 853317-99-4

Cat. No.: VC16036798

Molecular Formula: C30H28N2O4

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate - 853317-99-4

Specification

CAS No. 853317-99-4
Molecular Formula C30H28N2O4
Molecular Weight 480.6 g/mol
IUPAC Name ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3
Standard InChI Key XEGXJUVJOLDCAY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=C(C(=C3)C)C)CC5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Composition

The structural complexity of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate arises from its fused heterocyclic system and strategically positioned substituents. The core consists of a pyrrolo[1,2-a]benzimidazole scaffold, where a pyrrole ring is annulated to a benzimidazole moiety. Key substituents include:

  • 4-Benzyl group: Attached to the pyrrole nitrogen, enhancing steric bulk and influencing electronic properties.

  • 4-Methoxybenzoyl group: Positioned at the 1-position of the benzimidazole, contributing to π-π stacking interactions.

  • Ethyl ester: At the 3-position of the pyrrole, offering a reactive handle for further derivatization.

  • 6,7-Dimethyl groups: On the benzimidazole ring, modulating solubility and crystallinity.

Synthesis and Manufacturing Processes

Condensation-Cyclization Strategy

A primary synthetic route involves the condensation of substituted anilines with formic acid derivatives, followed by cyclization to form the benzimidazole core. For instance:

  • Aniline precursor: Reacted with formic acid under reflux to generate 1H-benzimidazole intermediates.

  • Pyrrole annulation: Achieved via cyclocondensation with α-haloketones or esters, introducing the pyrrole ring.

  • Substituent installation: Sequential alkylation/acylation steps introduce the benzyl, methoxybenzoyl, and ethyl ester groups.

1,3-Dipolar Cycloaddition Approach

Alternative methodologies leverage 1,3-dipolar cycloaddition reactions between benzimidazolium ylides and activated dipolarophiles. As demonstrated in pyrrolo[1,2-a]benzimidazole syntheses :

  • Benzimidazolium salt preparation: Quaternization of 1-benzylbenzimidazoles with phenacyl bromides.

  • Ylide generation: Treatment with bases (e.g., triethylamine) or epoxides to deprotonate the salt.

  • Cycloaddition: Reaction with electron-deficient alkynes/alkenes, followed by oxidative aromatization using tetrapyridinecobalt(II)dichromate (TPCD).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Condensation-Cyclization40–60Scalability, straightforwardMulti-step, moderate yields
1,3-Dipolar Cycloaddition50–70Regioselectivity, versatilityRequires specialized reagents

The cycloaddition route, though requiring TPCD as an oxidant, offers superior regiocontrol for installing the 4-methoxybenzoyl and ethyl ester groups .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its electron-rich aromatic system and labile ester group:

Oxidation and Reduction

  • Oxidation: The benzimidazole nitrogen and methoxy group are susceptible to oxidation, forming N-oxides or quinone-like structures.

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ester to a primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The ethyl ester undergoes hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives, which can be coupled with amines or alcohols to generate amides or esters.

Electrophilic Aromatic Substitution

Electron-donating groups (e.g., methoxy) direct electrophiles to the para and ortho positions of the benzoyl ring, facilitating halogenation or nitration .

ActivityModel OrganismEfficacy (IC50_{50}/MIC)
AnticancerMCF-7 cells5.2 μM
AntibacterialS. aureus12 μg/mL

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Nitro groups: Increase electrophilicity, enhancing DNA damage but reducing solubility.

  • Methyl groups: Improve metabolic stability by shielding reactive sites from cytochrome P450 enzymes.

Case Study: Ethyl 4-(4-Ethoxybenzyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

A related compound (PubChem CID 750102) lacks the fused benzimidazole ring, resulting in diminished anticancer activity (IC50_{50} > 50 μM) . This underscores the critical role of the pyrrolo[1,2-a]benzimidazole scaffold in pharmacological efficacy.

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